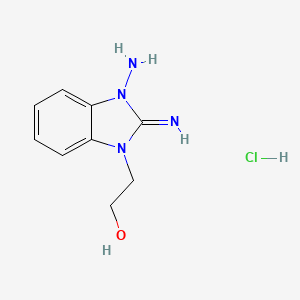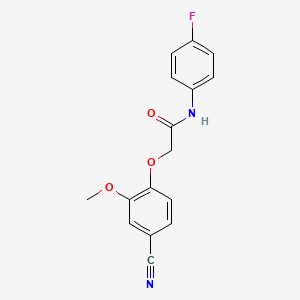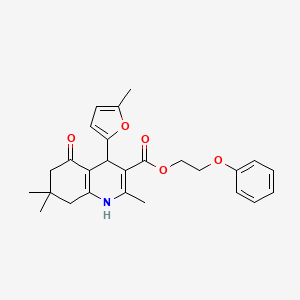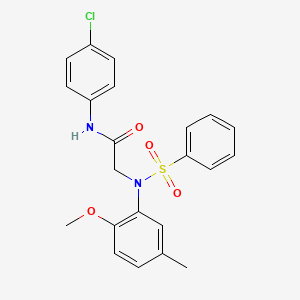![molecular formula C15H18N4O2 B5235374 N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5235374.png)
N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide, also known as JP-8, is a chemical compound that has been widely used as a jet fuel for military aircraft. In recent years, there has been growing interest in the scientific community regarding the potential applications of JP-8 in the field of biomedical research.
作用機序
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide is not fully understood. However, it has been proposed that this compound acts by modulating the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and reduce cellular damage caused by oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of various enzymes involved in inflammation and oxidative stress, and reduce the levels of ROS in cells. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One of the major advantages of using N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide in lab experiments is its availability and low cost. This compound is also stable and can be stored for long periods without degradation. However, this compound is a complex mixture of hydrocarbons and contains various impurities that can affect the results of scientific studies. Therefore, the purity of this compound is critical for the success of any scientific study involving this compound.
将来の方向性
There are several future directions for research involving N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide. One area of interest is the development of new synthetic methods for this compound that can improve the purity and yield of the final product. Another area of interest is the identification of the specific components of this compound that are responsible for its biological activity. This can lead to the development of new drugs that can target specific pathways involved in inflammation and oxidative stress. Finally, the use of this compound in clinical trials for the treatment of various diseases should be explored further.
Conclusion:
In conclusion, this compound is a complex mixture of hydrocarbons that has potential applications in various fields of biomedical research. The synthesis of this compound involves the reaction of 3-methylphenyl ethylenediamine with 1H-imidazole-1-propylamine in the presence of a catalyst. This compound has been found to have anti-inflammatory and anti-cancer properties and can be used to study the mechanisms underlying cellular damage. However, the purity of this compound is critical for the success of any scientific study involving this compound. Future research involving this compound should focus on the development of new synthetic methods, identification of specific components responsible for its biological activity, and clinical trials for the treatment of various diseases.
合成法
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide involves the reaction of 3-methylphenyl ethylenediamine with 1H-imidazole-1-propylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as chromatography, recrystallization, and distillation. The purity of the final product is critical for the success of any scientific study involving this compound.
科学的研究の応用
N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide has been found to have potential applications in various fields of biomedical research. It has been shown to have anti-inflammatory properties and can be used to treat conditions such as asthma, arthritis, and even cancer. This compound has also been used as a tool to study the role of oxidative stress in various diseases and the mechanisms underlying cellular damage.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-4-2-5-13(10-12)18-15(21)14(20)17-6-3-8-19-9-7-16-11-19/h2,4-5,7,9-11H,3,6,8H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVNDTCXMFNTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5235293.png)

![N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide](/img/structure/B5235308.png)
![N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5235323.png)
![1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5235327.png)



![1-(3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5235353.png)
![2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5235360.png)


![3-methyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5235381.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5235399.png)